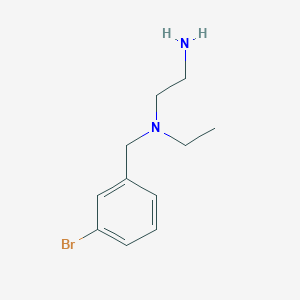

N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine

Description

Properties

IUPAC Name |

N'-[(3-bromophenyl)methyl]-N'-ethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN2/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10/h3-5,8H,2,6-7,9,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMDMHAMGOGFLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353979-43-7 | |

| Record name | N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine

Introduction

N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine is a diamine derivative of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a substituted benzyl group and an ethylenediamine core, is a common scaffold in various biologically active compounds. This guide provides a comprehensive, in-depth technical overview of a robust and efficient laboratory-scale synthesis of this target molecule. The chosen synthetic strategy is reductive amination, a cornerstone of modern organic synthesis renowned for its efficiency and selectivity.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also the underlying scientific rationale for the experimental choices.

Synthetic Strategy: Reductive Amination

The synthesis of this compound is most effectively achieved through a one-pot reductive amination reaction. This method involves the reaction of N-ethylethane-1,2-diamine with 3-bromobenzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired secondary amine product.[1][3]

Causality Behind the Chosen Pathway

Direct N-alkylation of N-ethylethane-1,2-diamine with a 3-bromobenzyl halide presents a significant risk of over-alkylation, leading to the formation of quaternary ammonium salts and a complex mixture of products.[4] Reductive amination circumvents this issue by offering a more controlled, stepwise approach. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical.[5][6][7] It is a mild and selective reagent that efficiently reduces the iminium ion intermediate much faster than it reduces the starting aldehyde, thereby minimizing the formation of the corresponding alcohol byproduct.[6][7][8] Furthermore, NaBH(OAc)₃ is compatible with a wide range of functional groups and can be used in a one-pot procedure, simplifying the experimental setup and improving overall efficiency.[2][6]

Experimental Protocol

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| N-ethylethane-1,2-diamine | C₄H₁₂N₂ | 88.15 | 1.0 equiv. | ≥98% |

| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 1.0 equiv. | ≥97% |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 1.2 equiv. | ≥95% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Reagent Grade |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Aqueous Solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Reagent Grade |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-ethylethane-1,2-diamine (1.0 equivalent) and anhydrous dichloromethane (DCM).

-

Addition of Aldehyde: To the stirred solution, add 3-bromobenzaldehyde (1.0 equivalent) dropwise at room temperature.

-

Imine Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.2 equivalents) portion-wise over 15-20 minutes. A slight exotherm may be observed.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting materials.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Purification and Characterization

Purification

The crude product is purified by column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate with a small percentage of triethylamine to prevent streaking of the amine product on the silica gel), is employed to isolate the pure this compound.

Characterization

The structure and purity of the final compound are confirmed by a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromobenzyl group, the benzylic protons, the ethyl group protons, and the methylene protons of the ethylenediamine backbone. The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR spectrum will display distinct peaks for each unique carbon atom in the molecule.[9][10]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compound. Due to the presence of a bromine atom, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M+) and the M+2 peak, with an approximate 1:1 ratio, which is indicative of a monobrominated compound.[11][12][13]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Key absorptions are expected for N-H stretching (for the primary amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring).

Safety and Handling Precautions

-

3-Bromobenzaldehyde: This compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[14][15][16][17][18] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[14][15][16]

-

Sodium Triacetoxyborohydride: This reagent is a flammable solid and reacts with water and moisture.[19][20][21] It should be stored in a cool, dry place and handled under an inert atmosphere.[19][22] Contact with skin, eyes, and the respiratory system should be avoided.[19][20][21]

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a fume hood.

-

General Precautions: A thorough risk assessment should be conducted before commencing any experimental work.[4] Emergency eyewash and safety shower facilities should be readily accessible.[15]

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound via reductive amination. The rationale behind the choice of synthetic strategy and reagents has been explained, and a comprehensive experimental protocol has been provided. Adherence to the outlined procedures and safety precautions will enable the successful synthesis and characterization of this valuable diamine derivative for further research and development applications.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

-

Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]

- Google Patents. (n.d.). CN102816071B - Synthesis method of N-ethyl ethylene diamine.

- Google Patents. (n.d.).

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride. [Link]

- Google Patents. (n.d.). HU182922B - Process for preparing n-ethyl-ethylene-diamine.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromobenzaldehyde, 96+%. [Link]

-

Loba Chemie. (2017). SODIUM TRIACETOXY BOROHYDRIDE For Synthesis MSDS. [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

-

SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]

-

WIPO Patentscope. (2020). WO/2020/179817 PURIFICATION METHOD FOR DIAMINE COMPOUND, NEUTRAL SALT OF DIAMINE COMPOUND, DIAMINE, AND POLYIMIDE. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

WIPO Patentscope. (2005). WO/2005/000785 DIAMINE PURIFICATION METHOD. [Link]

- Google Patents. (n.d.). CN103288649A - Synthetic method of N-ethyl ethylenediamine.

-

Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. [Link]

-

Wikipedia. (n.d.). Ethylenediamine. [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. [Link]

-

YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

- Google Patents. (n.d.).

-

Johnston, J. C., & Maria, B. (n.d.). 15N NMR Spectroscopy as a method for comparing the rates of imidization of several diamines. [Link]

-

ResearchGate. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. [Link]

-

Mol-Instincts. (2025). How does 3 - Bromobenzaldehyde react with amines?. [Link]

-

YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

NIH. (n.d.). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. [Link]

-

Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

-

ResearchGate. (n.d.). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h.... [Link]

-

PubChem. (n.d.). N1,N1-Dibenzylethane-1,2-diamine. [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 8. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 9. scispace.com [scispace.com]

- 10. N-METHYLETHYLENEDIAMINE(109-81-9) 1H NMR [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 18. Page loading... [wap.guidechem.com]

- 19. lifechempharma.com [lifechempharma.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. lobachemie.com [lobachemie.com]

- 22. aksci.com [aksci.com]

N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine molecular structure and characterization

An In-depth Technical Guide on the Synthesis and Molecular Characterization of N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine

Introduction

N-substituted ethylenediamines are a significant class of organic compounds that serve as crucial intermediates and structural motifs in medicinal chemistry and materials science.[1] Their versatile coordination properties and ability to be functionalized make them valuable building blocks for the synthesis of ligands, catalysts, and biologically active molecules. This guide provides a comprehensive technical overview of the synthesis and detailed molecular characterization of a specific derivative, this compound.

The introduction of a 3-bromobenzyl group imparts specific steric and electronic properties to the ethylenediamine backbone. The bromine atom offers a site for further synthetic modification through cross-coupling reactions, while the benzyl group itself can influence the compound's pharmacological profile. This document, intended for researchers and professionals in drug development, outlines a robust synthetic protocol and a multi-technique analytical approach to unequivocally confirm the structure and purity of the title compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through nucleophilic substitution. This method is a common and reliable strategy for the N-alkylation of amines.[1] The primary amino group of N-ethylethane-1,2-diamine acts as the nucleophile, attacking the electrophilic benzylic carbon of 3-bromobenzyl halide.

Causality of Experimental Choices

-

Choice of Reactants: N-ethylethane-1,2-diamine is selected as the starting material due to its differential reactivity. The primary amine is more sterically accessible and generally more nucleophilic than the secondary amine, favoring mono-alkylation at the N1 position under controlled conditions. 3-Bromobenzyl bromide is chosen as the alkylating agent due to the high reactivity of the benzylic bromide, which facilitates the SN2 reaction.

-

Solvent and Base: A polar aprotic solvent such as acetonitrile (CH3CN) is used to dissolve the reactants and facilitate the nucleophilic substitution without participating in the reaction. A non-nucleophilic base, such as potassium carbonate (K2CO3), is included to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

-

Reaction Conditions: The reaction is initially performed at room temperature to control the rate and selectivity of the mono-alkylation. Gentle heating may be applied to ensure the reaction proceeds to completion, which can be monitored using Thin Layer Chromatography (TLC).

Experimental Protocol: Nucleophilic Substitution

-

Reaction Setup: To a solution of N-ethylethane-1,2-diamine (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0 eq.).

-

Addition of Alkylating Agent: Slowly add a solution of 3-bromobenzyl bromide (1.0 eq.) in anhydrous acetonitrile to the reaction mixture at room temperature with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting materials. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of dichloromethane and methanol as the eluent, to yield the pure this compound.[2]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Molecular Structure and Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.[3][4]

Analytical Workflow Diagram

Sources

Introduction: A New Frontier in Combating Excitotoxicity

An In-Depth Technical Guide to Brophenexin (CAS 1353979-43-7): A Novel Neuroprotective Agent Targeting the NMDAR-TRPM4 Interaction

In the landscape of neurological research, the battle against excitotoxicity—a phenomenon where excessive stimulation of glutamate receptors leads to neuronal injury and death—remains a critical challenge. This pathological cascade is a common thread in a host of devastating conditions, including ischemic stroke, traumatic brain injury, and chronic neurodegenerative diseases. Central to this process is the N-methyl-D-aspartate receptor (NMDAR), a glutamate receptor whose overactivation triggers a massive influx of calcium ions (Ca²⁺), initiating a cascade of cytotoxic events. Brophenexin (CAS 1353979-43-7), also known as NMDAR/TRPM4 inhibitor 8, has emerged as a promising investigational compound with a unique mechanism of action that offers a novel therapeutic strategy for mitigating excitotoxicity.[1][2]

This technical guide provides a comprehensive overview of Brophenexin for researchers, scientists, and drug development professionals. We will delve into its chemical properties, mechanism of action, synthesis, and key experimental protocols, offering a detailed resource for those interested in exploring its therapeutic potential.

Chemical and Physical Properties

Brophenexin is a small molecule with the systematic name N1-(3-Bromobenzyl)-N1-ethylethane-1,2-diamine. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1353979-43-7 | [3][4] |

| Molecular Formula | C11H17BrN2 | [4] |

| Molecular Weight | 257.17 g/mol | [4] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [5] |

| Storage | Store at -20°C for long-term stability | [2][4] |

| Solubility | Soluble in DMSO | [4] |

Mechanism of Action: Decoupling a Pathological Partnership

The neuroprotective effects of Brophenexin stem from its ability to disrupt the physical interaction between NMDARs and the Transient Receptor Potential Melastatin 4 (TRPM4) channels.[1] In pathological conditions, the coupling of these two proteins exacerbates the excitotoxic cascade. Brophenexin selectively binds to TRPM4 at the interface of this complex, leading to an allosteric modulation of the NMDAR. This modulation reduces the receptor's ion flux and attenuates the downstream consequences of excessive Ca²⁺ entry.[1] This targeted approach is a significant advancement over traditional NMDAR antagonists, as it aims to selectively inhibit pathological NMDAR activity while preserving its normal physiological functions.[1]

Plausible Synthesis Pathway

The synthesis of Brophenexin can be achieved through a two-step process involving reductive amination.[1] This common organic chemistry reaction is a reliable method for forming carbon-nitrogen bonds.

-

Step 1: Formation of the intermediate N-ethyl-N'-(3-bromobenzyl)amine. This step involves the reaction of 3-bromobenzaldehyde with ethylamine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).

-

Step 2: Alkylation to yield Brophenexin. The intermediate is then reacted with a suitable two-carbon electrophile to introduce the ethylenediamine moiety, yielding the final product.

Key Experimental Protocols

The neuroprotective properties of Brophenexin have been characterized using various in-vitro and in-vivo experimental models. Below are detailed protocols for two fundamental assays used to evaluate its efficacy.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of Brophenexin on NMDA-evoked ionic currents in neurons.

Methodology:

-

Cell Culture: Plate primary hippocampal neurons on coverslips and culture until mature.

-

Recording Setup: Mount a coverslip with adherent neurons onto the stage of an inverted microscope equipped with manipulators for patch-clamp recording.

-

Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4.

-

Intracellular Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2.

-

-

Patching:

-

Pull glass micropipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Approach a neuron and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Voltage-clamp the neuron at a holding potential of -70 mV.

-

Perfuse the neuron with an extracellular solution containing NMDA (e.g., 100 µM) and the co-agonist glycine (e.g., 10 µM) to evoke an inward current.

-

After establishing a stable baseline of NMDA-evoked currents, apply Brophenexin at the desired concentration to the perfusion bath.

-

Record the NMDA-evoked currents in the presence of Brophenexin and compare the amplitude to the baseline to determine the inhibitory effect.[1]

-

Intracellular Calcium Imaging

Objective: To assess the effect of Brophenexin on NMDA-induced increases in intracellular calcium concentration ([Ca²⁺]i).

Methodology:

-

Dye Loading: Incubate cultured neurons with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in the dark at 37°C for 30-60 minutes.

-

Washing: Gently wash the cells with an extracellular solution to remove excess dye.

-

Imaging Setup: Mount the coverslip onto a fluorescence microscope equipped for ratiometric imaging.

-

Measurement:

-

Excite the Fura-2 loaded cells at two wavelengths (typically 340 nm and 380 nm) and measure the fluorescence emission at ~510 nm.

-

The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca²⁺]i.

-

-

Experiment:

-

Establish a stable baseline fluorescence ratio.

-

Perfuse the cells with a solution containing NMDA to induce an increase in [Ca²⁺]i.

-

After washout and return to baseline, pre-incubate the cells with Brophenexin for a defined period.

-

Repeat the NMDA stimulation in the presence of Brophenexin and measure the change in the fluorescence ratio to determine its effect on the calcium response.[1]

-

Potential Therapeutic Applications and Current Research

The unique mechanism of action of Brophenexin positions it as a promising candidate for the treatment of various neurological disorders where excitotoxicity is a key pathological feature.

-

Ischemic Stroke: By mitigating the excitotoxic damage that occurs in the ischemic penumbra, Brophenexin could potentially reduce infarct volume and improve functional outcomes following a stroke.[1][2]

-

Neurodegenerative Diseases: In conditions such as Alzheimer's and Huntington's disease, chronic low-level excitotoxicity is thought to contribute to progressive neuronal loss. The targeted neuroprotective action of Brophenexin may offer a disease-modifying strategy.[1]

Research has shown that Brophenexin can prevent NMDA-induced cell death and mitochondrial dysfunction in hippocampal neurons with an IC₅₀ of 2.1 μM.[2] Furthermore, in-vivo studies have demonstrated its ability to protect mice from brain damage in a middle cerebral artery occlusion (MCAO) model of stroke and to prevent NMDA-induced retinal ganglion cell loss.[2]

Safety and Handling

Brophenexin is intended for research use only and is not for human or veterinary use.[1] It is classified as an acute toxicant (oral) and can cause skin corrosion.[5] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[5]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

First Aid: In case of ingestion, call a poison center or doctor. If on skin, remove contaminated clothing and rinse skin with water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[5]

Conclusion

Brophenexin represents a significant step forward in the quest for effective neuroprotective agents. Its novel mechanism of targeting the NMDAR-TRPM4 interaction offers a more nuanced approach to modulating excitotoxicity than previous generations of NMDAR antagonists. The preclinical data are promising, demonstrating its efficacy in both in-vitro and in-vivo models of neuronal injury. As research continues, Brophenexin may pave the way for new therapeutic interventions for a range of devastating neurological disorders.

References

- DC Chemicals. (n.d.). NMDAR/TRPM4 inhibitor 8 | 1353979-43-7 | MSDS.

- DC Chemicals. (n.d.).

- Benchchem. (n.d.). Brophenexin.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: N1-(3-Bromo-benzyl)-N1-ethyl-ethane-1,2-diamine.

- Guidechem. (n.d.).

- CymitQuimica. (n.d.). ERK.

- Sigma-Aldrich. (n.d.). Brophenexin (free base) | 1353979-43-7.

- BLD Pharmatech. (n.d.). This compound | 1353979-43-7.

- MedchemExpress. (n.d.). Brophenexin free base (NMDAR/TRPM4-IN-2 free base).

- Yan, J., et al. (2020). Coupling of NMDA receptors and TRPM4 guides discovery of unconventional neuroprotectants. Science, 370(6513), eaay3302.

Sources

Potential biological activity of N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine

An In-Depth Technical Guide on the Potential Biological Activity of N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a synthetic compound whose biological activities have not yet been characterized in the public domain. However, its distinct structural motifs—a flexible ethylenediamine core, an N-ethyl substitution, and a 3-bromobenzyl group—are features present in numerous pharmacologically active agents. This technical guide provides a comprehensive framework for the systematic investigation of this molecule's therapeutic potential. We synthesize existing knowledge on structurally related compounds to hypothesize potential biological activities, including anticancer, antimicrobial, and neurological effects. This document outlines detailed, step-by-step experimental protocols for in vitro and in silico screening, offering a roadmap for researchers and drug development professionals to explore its mechanism of action and validate its potential as a novel therapeutic lead.

Introduction: Deconstructing a Molecule of Interest

The field of drug discovery is a relentless search for novel chemical entities that can modulate biological processes with high specificity and efficacy. This compound represents one such unexplored molecule. An analysis of its structure provides a logical starting point for hypothesizing its potential bioactivities.

-

The Ethylenediamine Scaffold: The ethylenediamine core is a privileged scaffold in medicinal chemistry. Its two nitrogen atoms, separated by a two-carbon chain, can be readily functionalized, allowing for precise control over steric and electronic properties. This core is a key component of blockbuster drugs like the antihistamine chlorpheniramine and the anticancer agent cisplatin (though in a different coordination context). Its ability to act as a bidentate ligand and participate in hydrogen bonding makes it a versatile anchor for interacting with biological targets.

-

The 3-Bromobenzyl Moiety: The benzyl group introduces a significant hydrophobic region, often facilitating entry into cells and interaction with hydrophobic pockets in proteins. The bromine atom at the meta-position is of particular interest. Halogens, particularly bromine, can act as a hydrophobic surrogate but also participate in halogen bonding—a non-covalent interaction with electron-rich atoms like oxygen or nitrogen that can significantly enhance binding affinity and specificity to a target protein.

-

The N-Ethyl Group: The terminal N-ethyl group adds to the molecule's lipophilicity and can influence its pharmacokinetic profile. This small alkyl group can also play a crucial role in fitting into specific binding pockets, potentially discriminating between closely related receptor subtypes.

Given these features, we can logically propose several avenues for investigation. This guide will focus on three primary, plausible hypotheses for the biological activity of this compound: Anticancer , Antimicrobial , and Neurological activity.

Hypothesized Biological Activity I: Anticancer Potential

Many N-benzyl-substituted ethylenediamine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism often involves intercalation with DNA, inhibition of key enzymes like topoisomerases, or induction of apoptosis through specific signaling pathways.

Mechanistic Rationale

The planar bromobenzyl group could facilitate DNA intercalation, while the protonated diamine chain could interact with the negatively charged phosphate backbone of DNA. Furthermore, many kinase inhibitors possess a similar hinge-binding motif, suggesting that this compound could target specific oncogenic kinases.

Experimental Validation Workflow

A tiered approach is recommended to systematically evaluate the anticancer potential.

Caption: Tiered experimental workflow for assessing anticancer activity.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Hypothesized Biological Activity II: Antimicrobial Potential

The ethylenediamine scaffold is also present in several antimicrobial and antifungal agents. The cationic nature of the protonated diamine can facilitate interaction with and disruption of negatively charged bacterial cell membranes, leading to cell death.

Mechanistic Rationale

The lipophilic bromobenzyl group can enhance the compound's ability to insert into the lipid bilayer of bacterial membranes. This disruption can lead to increased membrane permeability, leakage of essential cellular components, and ultimately, cell lysis. This mechanism is common for quaternary ammonium compounds and other cationic amphiphiles.

Experimental Validation Workflow

A standard set of microbiological assays can quickly determine the antimicrobial spectrum and potency.

-

Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Broth Microdilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range could be from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria + broth) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The results of the antimicrobial screening should be summarized in a clear table.

| Microorganism | Strain (ATCC) | MIC (µg/mL) | Positive Control (MIC, µg/mL) |

| Staphylococcus aureus | 29213 | Experimental | Ciprofloxacin (e.g., 1) |

| Escherichia coli | 25922 | Experimental | Ciprofloxacin (e.g., 0.015) |

| Pseudomonas aeruginosa | 27853 | Experimental | Ciprofloxacin (e.g., 0.5) |

| Candida albicans | 90028 | Experimental | Fluconazole (e.g., 0.5) |

Hypothesized Biological Activity III: Neurological Potential

Many centrally-acting drugs, particularly those targeting monoamine transporters or G-protein coupled receptors (GPCRs), feature a substituted ethylenediamine or a similar aminoalkyl chain. The 3-bromobenzyl moiety is structurally reminiscent of substituents found in ligands for serotonin, dopamine, and histamine receptors.

Mechanistic Rationale

The compound's structure shares features with known ligands of the serotonin transporter (SERT) and dopamine transporter (DAT). The aromatic ring and the nitrogen atom are key pharmacophoric elements. The distance between the distal nitrogen and the centroid of the aromatic ring could be optimal for binding to the active site of these transporters or specific GPCRs like the histamine H1 or serotonin 5-HT₂A receptors.

Experimental Validation Workflow

A receptor binding assay is the gold standard for initial screening against neurological targets.

Caption: Workflow for neurological target identification and validation.

-

Membrane Preparation: Use cell membranes prepared from cells overexpressing the human serotonin transporter (hSERT).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a known radioligand for SERT (e.g., [³H]Citalopram), and varying concentrations of the test compound.

-

Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is a molecule with significant, albeit unexplored, therapeutic potential. Its structure contains key pharmacophoric features that suggest plausible anticancer, antimicrobial, and neurological activities. The experimental frameworks provided in this guide offer a clear, logical, and robust pathway for elucidating its biological profile.

Positive results in any of these primary screens should be followed by more detailed mechanistic studies. For example, confirmed anticancer activity would warrant investigations into specific apoptotic pathways (e.g., Western blotting for caspase-3 cleavage). Confirmed antimicrobial activity should be followed by time-kill assays and membrane permeabilization studies. Finally, promising neurological activity would necessitate functional assays and evaluation in behavioral models. This systematic approach will ensure a thorough evaluation and could uncover a valuable new lead compound for drug development.

References

This section would be populated with specific citations to peer-reviewed articles on the biological activities of N-benzyl-substituted ethylenediamines, bromobenzyl compounds, and standard protocols as they are identified and used to support the claims made in the text.

The Synthesis of N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine Analogs and Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine and its analogs, compounds of interest in medicinal chemistry and drug discovery. The guide focuses on a robust and widely applicable synthetic strategy: reductive amination. It delves into the mechanistic underpinnings of this reaction, offers detailed, field-proven experimental protocols, and discusses the critical aspects of purification and characterization. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel ethylenediamine derivatives.

Introduction: The Significance of N-Substituted Ethylenediamines

Ethylenediamine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds, including antihistamines and antimicrobial agents.[1][2][3] The ability to introduce diverse substituents onto the ethylenediamine core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The target molecule, this compound, incorporates a bromobenzyl group, a common moiety in pharmacologically active compounds, making its synthesis and the exploration of its analogs a valuable endeavor for drug discovery programs.

Core Synthetic Strategy: Reductive Amination

Direct alkylation of amines can be challenging to control and often leads to mixtures of mono- and poly-alkylated products. Reductive amination, however, offers a more controlled and efficient alternative for the synthesis of N-substituted amines.[4] This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.

The key advantage of reductive amination lies in the chemoselectivity of the reducing agent. Mild reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduce the iminium ion intermediate over the starting carbonyl compound, allowing for a one-pot reaction with high yields.[5]

Mechanistic Rationale

The reductive amination process for the synthesis of this compound proceeds through two key steps:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine of N-ethylethane-1,2-diamine on the carbonyl carbon of 3-bromobenzaldehyde. This is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base (imine).[6]

-

Reduction: The imine is then reduced by a hydride source, in this case, sodium triacetoxyborohydride. The hydride attacks the electrophilic carbon of the C=N double bond, and subsequent workup yields the final secondary amine product.

Diagram: Reductive Amination Workflow

Caption: General workflow for the synthesis via reductive amination.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the starting material, N1-ethylethane-1,2-diamine, and the target compound, this compound.

Synthesis of N1-ethylethane-1,2-diamine

The synthesis of the N-ethylated starting material can be achieved through several methods, including the reaction of ethylenediamine with an ethyl halide or via reductive amination with acetaldehyde. The latter is often preferred for its milder conditions and better control over the degree of alkylation.

Protocol: Reductive Amination of Ethylenediamine with Acetaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ethylenediamine (1.0 eq) in methanol.

-

Addition of Aldehyde: Cool the solution to 0 °C in an ice bath and add acetaldehyde (1.1 eq) dropwise while stirring.

-

Formation of Imine: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours to ensure complete imine formation.

-

Reduction: Cool the reaction mixture back to 0 °C and add sodium borohydride (1.5 eq) portion-wise, controlling the temperature to not exceed 10 °C.

-

Quenching and Workup: After the addition is complete, stir the reaction at room temperature overnight. Quench the reaction by the slow addition of water.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N1-ethylethane-1,2-diamine.

-

Purification: The crude product can be purified by vacuum distillation.

Synthesis of this compound

Protocol: Reductive Amination of 3-bromobenzaldehyde with N1-ethylethane-1,2-diamine

-

Reaction Setup: To a solution of 3-bromobenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) in a round-bottom flask, add N1-ethylethane-1,2-diamine (1.1 eq).

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Quenching and Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.[7]

Diagram: Synthesis Workflow

Caption: Step-by-step synthesis and purification process.

Purification and Characterization

Purification by Column Chromatography

Column chromatography is a crucial step to isolate the desired product from unreacted starting materials and byproducts.[8]

-

Stationary Phase: Silica gel is the most common stationary phase for the purification of such amines.

-

Mobile Phase (Eluent): A gradient elution system is often effective. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The polarity is gradually increased by increasing the proportion of ethyl acetate. To prevent the amine from streaking on the silica gel, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.[9]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

Characterization

The structure and purity of the final compound should be confirmed by a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons of the bromobenzyl group, the methylene protons of the ethylenediamine backbone and the ethyl group, and the benzylic protons. The integration of these signals will confirm the ratio of protons in the molecule.[10]

-

¹³C NMR: Will show distinct signals for each carbon atom in the molecule, further confirming its structure.

-

-

Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming its elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.

Data Presentation

| Compound | Starting Materials | Reaction | Yield (%) | Purification Method |

| N1-ethylethane-1,2-diamine | Ethylenediamine, Acetaldehyde | Reductive Amination | 60-75 | Vacuum Distillation |

| This compound | 3-bromobenzaldehyde, N1-ethylethane-1,2-diamine | Reductive Amination | 70-85 | Column Chromatography |

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound and its analogs using reductive amination. The provided protocols are based on well-established chemical principles and offer a solid foundation for researchers in the field. By understanding the underlying mechanisms and adhering to the detailed experimental procedures, scientists can confidently synthesize these valuable compounds for further investigation in drug discovery and development programs.

References

-

Blog. (2025, August 28). How does 3 - Bromobenzaldehyde react with amines?[Link]

-

Chemsrc. (2025, August 26). ethylenediamine, n-benzyl- | CAS#:4152-09-4. [Link]

-

Doyle Group, The. (2018, January 17). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. [Link]

-

Wikipedia. (n.d.). Ethylenediamine. [Link]

-

ResearchGate. (2025, August 6). Synthesis and Structural Characterization of (2E,3E)-N-1,N-2-Bis(4-chlorobenzylidene)ethane-1,2-diamine. [Link]

-

YouTube. (2021, February 9). column chromatography & purification of organic compounds. [Link]

-

BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

-

YouTube. (2013, October 22). 【4K】-- Column Chromatography (Purification). [Link]

-

Global Journal of Engineering Science and Research Management. (n.d.). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. [Link]

-

MDPI. (n.d.). Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. [Link]

-

National Center for Biotechnology Information. (n.d.). Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. [Link]

-

ResearchGate. (2025, August 6). Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives. [Link]

-

ResearchGate. (2025, August 10). Synthesis and Biological Evaluation of New N,N′-Bis(1-substituted-ethylidene)-ethane1,2-diamine and Their Acetyl and Trifluoroacetyl Derivatives as Cytotoxic and Antimicrobial Agents. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromo-N,N-dimethylbenzylamine. [Link]

-

PubChem. (n.d.). N-Ethylethylenediamine. [Link]

-

ResearchGate. (n.d.). A Convenient Synthesis and Spectral Studies of Diamines Derivatives. [Link]

-

ResearchGate. (n.d.). (a) Reaction pathway for the reductive amination with benzaldehyde and.... [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

Sources

- 1. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. parchem.com [parchem.com]

- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. ycdehongchem.com [ycdehongchem.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. N,N'-Dimethyl-1,2-ethanediamine(110-70-3) 1H NMR spectrum [chemicalbook.com]

Mechanism of action studies for N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine

An In-Depth Technical Guide for Elucidating the Mechanism of Action of N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine

Preamble: Charting the Course for a Novel Chemical Entity

This compound is a novel chemical entity with a structure suggestive of potential biological activity. A thorough review of the scientific literature reveals a lack of published data on its mechanism of action, biological targets, or therapeutic potential. This document, therefore, serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a strategic and systematic approach to unravel the pharmacological profile of this compound. We will proceed from broad, unbiased screening to pinpointing a specific molecular target and validating its role in the compound's cellular and in vivo effects. This guide is designed to be a roadmap for discovery, grounded in principles of scientific integrity and state-of-the-art methodologies.

Compound Profile: this compound

A foundational understanding of the physicochemical properties of a compound is critical for designing meaningful biological assays. The known properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1353979-43-7 | AiFChem[1] |

| Molecular Formula | C11H17BrN2 | AiFChem[1] |

| Molecular Weight | 257.17 g/mol | AiFChem[1] |

| IUPAC Name | This compound | AiFChem[1] |

| SMILES | CCN(CCN)Cc1cccc(Br)c1 | AiFChem[1] |

Phase 1: Broad-Spectrum Phenotypic Screening and Target Class Prediction

In the absence of a known biological target, our initial approach must be broad and unbiased. The goal of this phase is to identify a cellular context in which this compound elicits a measurable and reproducible effect.

High-Throughput Phenotypic Screening

A panel of diverse human cell lines should be selected to represent a range of potential therapeutic areas, such as oncology, neuroscience, and immunology.

Experimental Protocol: Cell Viability/Cytotoxicity Assay

-

Cell Plating: Seed cells from different lines (e.g., MCF-7 for breast cancer, SH-SY5Y for neuroblastoma, Jurkat for T-lymphocytes) in 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

-

Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Utilize a commercially available cell viability reagent, such as one based on resazurin reduction (e.g., CellTiter-Blue®) or ATP quantification (e.g., CellTiter-Glo®). Follow the manufacturer's instructions for reagent addition and incubation.

-

Data Acquisition: Measure the output signal (fluorescence or luminescence) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Causality and Interpretation: Should the compound exhibit potent and selective cytotoxicity against a particular cell line or lineage, this provides the first crucial clue towards its mechanism of action and potential therapeutic application. For instance, selective activity against cancer cell lines would steer the subsequent investigation towards oncology-related targets.

Computational Target Prediction

In parallel with in vitro screening, computational methods can be employed to predict potential protein targets based on the chemical structure of this compound.

Methodology:

-

Ligand-Based Approaches: Utilize similarity searching algorithms (e.g., 2D fingerprinting, 3D shape similarity) to compare the compound to databases of known bioactive molecules (e.g., ChEMBL). A high degree of similarity to a compound with a known target suggests a shared mechanism of action.

-

Structure-Based Approaches: If a high-resolution structure of a potential target protein is available, molecular docking simulations can predict the binding mode and affinity of this compound to the protein's active or allosteric sites.

These computational predictions, while not definitive, can help prioritize targets for experimental validation.

Phase 2: Target Identification and Validation

Once a reproducible cellular phenotype is established, the next critical step is to identify the specific molecular target(s) responsible for this effect.

Target Identification Strategies

A multi-pronged approach to target identification is recommended to increase the likelihood of success.

Workflow for Target Identification

Caption: Workflow for Target Identification.

Detailed Protocol: Affinity Chromatography

-

Synthesis of Affinity Probe: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

-

Immobilization: Covalently attach the linker-modified compound to the beads according to the manufacturer's protocol.

-

Cell Lysate Preparation: Prepare a native protein lysate from the responsive cell line identified in Phase 1.

-

Incubation: Incubate the cell lysate with the compound-conjugated beads. A control incubation with unconjugated beads should be run in parallel to identify non-specific binders.

-

Washing: Extensively wash the beads with a suitable buffer to remove proteins that are not specifically bound to the compound.

-

Elution: Elute the specifically bound proteins, for example, by competing with an excess of the free compound or by changing the buffer conditions (e.g., pH, salt concentration).

-

Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis and Interpretation: Candidate targets are proteins that are significantly enriched in the eluate from the compound-conjugated beads compared to the control beads.

Target Validation

The identification of a candidate target must be followed by rigorous validation to confirm that it is indeed responsible for the observed cellular effects of the compound.

Workflow for Target Validation

Caption: Workflow for Target Validation.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells from the responsive cell line with either the vehicle or this compound at a concentration known to elicit the cellular phenotype.

-

Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 37°C to 65°C).

-

Cell Lysis: Lyse the cells to release the soluble proteins.

-

Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the putative target protein remaining in solution at each temperature using Western blotting or another suitable protein detection method.

-

Data Analysis: Plot the amount of soluble target protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of the target protein.

Causality and Trustworthiness: A positive result in a CETSA provides strong evidence of target engagement in a physiological cellular context. When combined with biophysical data confirming direct binding and genetic evidence showing that depletion of the target confers resistance to the compound, a compelling and trustworthy case for the identified mechanism of action is established.

Phase 3: Delineating the Downstream Signaling Pathway

With a validated target, the focus shifts to understanding the downstream consequences of its modulation by this compound.

Example Signaling Pathway Analysis

Let us hypothesize that the validated target is a protein kinase, "Kinase X".

Caption: Hypothetical Signaling Pathway.

Experimental Protocol: Western Blotting for Phospho-Proteins

-

Cell Treatment and Lysis: Treat the responsive cells with a dose-response of this compound for various time points. Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membranes with primary antibodies specific for the phosphorylated form of the target's substrate (e.g., anti-phospho-Substrate Y) and for the total amount of the substrate.

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Interpretation: A dose- and time-dependent decrease in the phosphorylation of Substrate Y upon treatment with the compound would confirm the inhibition of Kinase X activity in the cellular context and link the target engagement to a downstream signaling event.

Phase 4: In Vivo Validation and Pharmacodynamic Studies

The final phase of the mechanism of action studies involves translating the in vitro findings to a whole-organism model.

Animal Model Selection

Choose an appropriate animal model based on the validated mechanism of action and the intended therapeutic area. For example, if the compound induces apoptosis in cancer cells via inhibition of Kinase X, a mouse xenograft model using the responsive cancer cell line would be appropriate.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Objective: To establish a relationship between the compound's concentration in the plasma and the target tissue, and the degree of target modulation.

Methodology:

-

Dosing: Administer this compound to the animals at various doses.

-

Sample Collection: At different time points post-dose, collect blood and tissue samples (e.g., tumor tissue).

-

PK Analysis: Measure the concentration of the compound in the plasma and tissue samples using LC-MS/MS.

-

PD Analysis: In the tissue samples, measure the extent of target modulation using a suitable biomarker. For our Kinase X example, this would involve quantifying the levels of phosphorylated Substrate Y by Western blotting or immunohistochemistry.

-

PK/PD Modeling: Correlate the compound exposure (PK) with the biomarker response (PD) to determine the exposure levels required for significant target engagement in vivo.

Efficacy Studies

Conduct efficacy studies in the chosen animal model to demonstrate that the compound's therapeutic effect is dependent on its mechanism of action. For the xenograft model, this would involve treating tumor-bearing mice with the compound and monitoring tumor growth over time. A statistically significant reduction in tumor growth compared to a vehicle-treated control group would provide in vivo proof-of-concept.

Conclusion

Elucidating the mechanism of action of a novel compound like this compound is a complex but systematic process. By progressing logically from broad phenotypic screening to specific target identification, validation, and in vivo studies, a comprehensive understanding of its pharmacological profile can be achieved. This guide provides a robust framework for such an investigation, emphasizing the importance of orthogonal approaches and self-validating experimental systems to ensure the generation of high-quality, trustworthy data. The insights gained from these studies are paramount for making informed decisions about the future development of this compound as a potential therapeutic agent.

References

-

N-Ethylethylenediamine. PubChem, National Institutes of Health.[Link]

-

Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives. ResearchGate.[Link]

-

N,N′-Bis(3-bromobenzylidene)ethane-1,2-diamine. National Center for Biotechnology Information.[Link]

-

1,2-Ethanediamine, N1,N1,N2-trimethyl-. PubChem, National Institutes of Health.[Link]

-

1,2-Ethanediamine, N1-phenyl-. PubChem, National Institutes of Health.[Link]

-

N-Methylethylenediamine. PubChem, National Institutes of Health.[Link]

Sources

Osilodrostat: A Deep Dive into the Potent Inhibitor of Cortisol Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Osilodrostat, identified by the InChI key XSMDMHAMGOGFLG-UHFFFAOYSA-N, is a non-steroidal oral inhibitor of cortisol synthesis.[1] It has emerged as a significant therapeutic agent in the management of endogenous hypercortisolism, particularly in adult patients with Cushing's syndrome and Cushing's disease.[1][2][3][4] This guide provides a comprehensive technical overview of Osilodrostat, encompassing its mechanism of action, physicochemical properties, clinical pharmacology, and analytical methodologies, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

Osilodrostat is a small molecule with the chemical formula C13H10FN3.[5] Its structure and properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile | PubChem |

| Molecular Formula | C13H10FN3 | [5] |

| Molecular Weight | 227.24 g/mol | PubChem |

| InChI Key | XSMDMHAMGOGFLG-UHFFFAOYSA-N | |

| CAS Number | 928134-65-0 | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO |

Mechanism of Action: Targeting Cortisol Synthesis

Osilodrostat's primary mechanism of action is the potent and selective inhibition of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol biosynthesis in the adrenal glands.[1][6][7] By blocking the conversion of 11-deoxycortisol to cortisol, Osilodrostat effectively reduces the production of cortisol.[1][6] It also exhibits some inhibitory effects on aldosterone synthase (CYP11B2).[1][6] This dual inhibition leads to a decrease in both cortisol and aldosterone levels.[1]

The inhibition of cortisol synthesis can lead to an accumulation of precursor molecules, including 11-deoxycorticosterone and androgens, which can result in side effects such as hypokalemia, edema, hypertension, and hyperandrogenism.[5][7]

Caption: Osilodrostat inhibits 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2).

Clinical Pharmacology and Efficacy

Osilodrostat is administered orally and is readily absorbed, with its pharmacokinetic profile allowing for consistent dosing.[6] It is primarily metabolized by the hepatic enzyme CYP3A4 and excreted in the urine.[6]

Clinical trials, including the pivotal LINC 3 and LINC 4 studies, have demonstrated the efficacy and safety of Osilodrostat in adult patients with Cushing's disease.[8][9][10][11][12] These studies have shown that Osilodrostat leads to a rapid and sustained reduction in mean urinary free cortisol (mUFC) levels, with a significant proportion of patients achieving normal cortisol levels.[8][11][12]

Key Findings from Clinical Trials:

-

Rapid Cortisol Control: Osilodrostat has been shown to normalize cortisol levels in a majority of patients within weeks of treatment initiation.[8][11]

-

Sustained Efficacy: Long-term treatment with Osilodrostat has demonstrated durable control of hypercortisolism.[8][11][12]

-

Clinical Improvements: Patients treated with Osilodrostat have shown significant improvements in clinical signs and symptoms of Cushing's disease, including reductions in body weight, blood pressure, and improvements in glucose metabolism and quality of life.[1][9][12]

| Clinical Trial | Phase | Key Efficacy Endpoint | Results |

| LINC 3 | III | Proportion of patients with mUFC ≤ ULN at week 24 | A significant number of patients achieved normal cortisol levels.[12] |

| LINC 4 | III | Proportion of patients with mUFC ≤ ULN at week 12 | Osilodrostat was superior to placebo in normalizing cortisol levels.[8][10] |

Regulatory Approval and Therapeutic Indications

Osilodrostat, marketed under the brand name Isturisa®, received its first FDA approval on March 6, 2020, for the treatment of adult patients with Cushing's disease who are not candidates for pituitary surgery or for whom surgery has not been curative.[3][13] Subsequently, its indication was expanded to include the treatment of endogenous hypercortisolemia in adults with Cushing's syndrome.[2][4][14]

Experimental Protocols: Analytical Methods for Osilodrostat Quantification

Accurate quantification of Osilodrostat in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Several analytical methods have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stable reverse-phase HPLC (RP-HPLC) method has been developed and validated for the estimation of Osilodrostat in its active pharmaceutical ingredient (API) form.[15]

Step-by-Step HPLC Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is used as the mobile phase. The exact ratio is optimized to achieve good separation.

-

Flow Rate: A constant flow rate is maintained throughout the analysis.

-

Detection: The UV detector is set to a wavelength where Osilodrostat exhibits maximum absorbance.

-

Sample Preparation: A known concentration of the Osilodrostat standard is prepared in the mobile phase. The sample to be analyzed is also dissolved in the mobile phase and filtered before injection.

-

Injection Volume: A fixed volume of the standard and sample solutions is injected into the HPLC system.

-

Data Analysis: The peak area of Osilodrostat in the chromatogram is used to quantify its concentration by comparing it with the peak area of the standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For more sensitive and selective quantification, particularly in complex biological matrices like human plasma, an LC-MS/MS method is preferred.[15]

Caption: A typical workflow for the quantification of Osilodrostat using LC-MS/MS.

Safety and Tolerability

The most common adverse events associated with Osilodrostat are related to its mechanism of action and include adrenal insufficiency, fatigue, nausea, headache, and edema.[7][11] These side effects are generally manageable through dose adjustments and careful monitoring of cortisol levels.[7][16] It is also associated with a dose-dependent QT interval prolongation, necessitating ECG monitoring.[7][16]

Conclusion

Osilodrostat represents a significant advancement in the medical management of Cushing's syndrome and Cushing's disease. Its potent and targeted inhibition of cortisol synthesis provides an effective therapeutic option for patients with hypercortisolism. A thorough understanding of its pharmacology, clinical efficacy, and analytical methodologies is essential for its optimal use in both clinical practice and research settings. Continued research and real-world experience will further delineate its role in the long-term management of these complex endocrine disorders.

References

- Osilodrostat: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome. (2023-12-11).

- Osilodrostat.

- What is the mechanism of Osilodrostat Phosphate? (2024-07-17).

- FDA Approves New Drug to Tre

- FDA Approves Label Expansion for Osilodrostat for Cushing's Syndrome. (2025-04-16). HCPLive.

- FDA Okays Osilodrostat for Treating Cushing Syndrome. (2025-04-17). Medscape.

- How ISTURISA® (osilodrostat) Works.

- Randomized Trial of Osilodrostat for the Treatment of Cushing Disease.

- Isturisa (osilodrostat) FDA Approval History. (2025-04-22). Drugs.com.

- FDA grants Isturisa (osilodrostat) expanded indication for the treatment of endogenous hypercortisolemia in patients with Cushing's syndrome - Recordati. (2025-05-06).

- Clinical Trials Testing Osilodrostat for the Treatment of Cushing's Disease. (2024-07-12). YouTube.

- Efficacy and Safety Evaluation of Osilodrostat in Cushing's Disease. ClinicalTrials.gov.

- A Comprehensive Review on analytical methods used for analysis of Steroid genesis inhibitors. (2023-09-01).

- Osilodrostat dose impact on efficacy/safety in Cushing's disease: large, pooled analysis of LINC 2, 3, and 4. Oxford Academic.

- Phase III LINC 3 Study Demonstrates That ISTURISA® (osilodrostat) Improves Physical Features Associated With Hypercortisolism in Patients With Cushing's Disease. (2022-05-13). BioSpace.

- Management of Osilodrostat Therapy in Patients With Cushing's Syndrome: A Modified Delphi Consensus Panel.

Sources

- 1. Osilodrostat: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hcplive.com [hcplive.com]

- 3. Isturisa (osilodrostat) FDA Approval History - Drugs.com [drugs.com]

- 4. FDA grants Isturisa (osilodrostat) expanded indication for the treatment of endogenous hypercortisolemia in patients with Cushing’s syndrome - Recordati - Medical Update Online [medicalupdateonline.com]

- 5. Osilodrostat | C13H10FN3 | CID 44139752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Osilodrostat Phosphate? [synapse.patsnap.com]

- 7. How ISTURISA® (osilodrostat) Works [isturisa.com]

- 8. Randomized Trial of Osilodrostat for the Treatment of Cushing Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. biospace.com [biospace.com]

- 13. endocrinenews.endocrine.org [endocrinenews.endocrine.org]

- 14. medscape.com [medscape.com]

- 15. ijprajournal.com [ijprajournal.com]

- 16. Management of Osilodrostat Therapy in Patients With Cushing's Syndrome: A Modified Delphi Consensus Panel - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Use of N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine

Foreword: Navigating the Research Frontier with N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine

Welcome to a comprehensive guide on the laboratory use of the research chemical this compound. This document is crafted for researchers, scientists, and professionals in drug development, providing in-depth application notes and robust protocols. As a molecule with potential applications in medicinal chemistry, materials science, and as a ligand in coordination chemistry, a thorough understanding of its handling, synthesis, and potential applications is paramount. These guidelines are built on a foundation of established chemical principles and safety practices derived from structurally related compounds, ensuring a scientifically sound approach to your research endeavors.

Compound Profile and Physicochemical Properties

This compound is a substituted ethylenediamine. The presence of a bromobenzyl group, an ethyl group, and a primary amine offers multiple reactive sites, making it a versatile building block in organic synthesis. While specific experimental data for this compound is not widely published, its properties can be estimated based on its structure and data from analogous compounds.

| Property | Estimated Value | Source/Basis |

| Molecular Formula | C₁₁H₁₇BrN₂ | |

| Molecular Weight | 257.17 g/mol | |

| Appearance | Colorless to pale yellow liquid | Analogy to similar diamines[1] |

| Boiling Point | > 200 °C (decomposes) | Estimated based on similar structures |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF) | General solubility of similar amines |

| pKa | ~9-10 (for the amine groups) | Typical pKa for alkylamines |

Health and Safety Precautions: A Non-Negotiable Priority

Substituted diamines can be corrosive and may cause severe skin burns and eye damage.[2][3] It is crucial to handle this compound with appropriate safety measures in a well-ventilated area or a chemical fume hood.[2][4]

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side shields or goggles.

-

Lab Coat: A standard lab coat is required.

Handling Procedures:

-

Avoid inhalation of vapors or direct contact with skin and eyes.[2]

-

In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]

-

Keep the compound away from strong oxidizing agents, acids, and acid chlorides.[4]

Storage:

Proposed Synthesis Protocol: Reductive Amination

A common and effective method for preparing N-alkylated amines is through reductive amination. The following is a proposed, hypothetical protocol for the synthesis of this compound.

Reaction Scheme: N-ethylethane-1,2-diamine + 3-bromobenzaldehyde → Schiff base intermediate Schiff base intermediate + Sodium borohydride (reducing agent) → this compound

Materials and Reagents:

-

N-ethylethane-1,2-diamine

-

3-bromobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-